molecular formula C8H9F2NO B1422617 3-(Difluoromethoxy)-N-methylaniline CAS No. 1233521-09-9

3-(Difluoromethoxy)-N-methylaniline

Cat. No. B1422617
M. Wt: 173.16 g/mol
InChI Key: OHFUZDGTOMMUDC-UHFFFAOYSA-N
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Description

“3-(Difluoromethoxy)-N-methylaniline” is a chemical compound with the molecular formula C7H7F2NO . It is used in laboratory chemicals .


Synthesis Analysis

A convenient synthetic method has been developed for the synthesis of roflumilast from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation .


Molecular Structure Analysis

The molecular structure of “3-(Difluoromethoxy)-N-methylaniline” consists of a benzene ring substituted with a difluoromethoxy group and an amine group .

Scientific Research Applications

Application 1: Inhibitory Effects on TGF-β1-Induced Epithelial–Mesenchymal Transformation and Pulmonary Fibrosis

    Summary of the Application

    The compound DGM has been studied for its effects on pulmonary fibrosis, a progressive lung disease characterized by lung inflammation and excessive deposition of extracellular matrix components . The study aimed to determine whether Epithelial-Mesenchymal Transformation (EMT) plays a key role in the pathogenesis of pulmonary fibrosis and whether EMT can be used as a therapeutic target for DGM therapy to reduce IPF .

    Methods of Application or Experimental Procedures

    The study involved two main procedures:

    • In vitro stimulation of A549 cells to construct EMTs with Transforming growth factor-β1 (TGF-β1). DGM treatment was then applied .
    • In vivo models of tracheal instillation of bleomycin and DGM were used to treat rats to demonstrate their therapeutic effects .

    Results or Outcomes

    DGM treatment inhibited the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ and increased the expression of E-cadherin. Accordingly, Smad2/3 phosphorylation levels were significantly reduced by DGM treatment . In the in vivo model, DGM improved lung function, reduced lung inflammation and fibrosis, reduced collagen deposition, and reduced the expression of E-cadherin .

Safety And Hazards

The safety data sheet for a similar compound, “3-(Difluoromethoxy)aniline”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-(difluoromethoxy)-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c1-11-6-3-2-4-7(5-6)12-8(9)10/h2-5,8,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFUZDGTOMMUDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=CC=C1)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Difluoromethoxy)-N-methylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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